Macimorelin acetate is a synthetic compound that acts as a growth hormone secretagogue. It is primarily used in the diagnosis of adult growth hormone deficiency. The compound stimulates the release of growth hormone by binding to growth hormone secretagogue receptors located in the pituitary gland and hypothalamus. Macimorelin acetate is notable for being the first oral agent approved for this purpose, contrasting with previous injectable options.
Macimorelin acetate was developed by Aeterna Zentaris and has been classified under the pharmacological category of growth hormone secretagogue receptor agonists. Its chemical structure is a modified tripeptide, which allows it to mimic endogenous secretagogues that stimulate growth hormone release.
The synthesis of macimorelin acetate involves several chemical processes to create its unique peptidomimetic structure. The primary method includes:
The exact synthetic pathways are proprietary, but they generally involve standard peptide coupling methods followed by purification techniques such as high-performance liquid chromatography.
The molecular formula of macimorelin acetate is , with a molecular weight of approximately 474.56 g/mol. The structure consists of a tripeptide sequence that mimics natural growth hormone-releasing peptides, enabling it to effectively bind to its target receptors.
Macimorelin undergoes several key reactions in the body:
Macimorelin functions by mimicking the action of natural growth hormone secretagogues, activating specific receptors in the hypothalamus and pituitary gland:
Clinical studies have shown that macimorelin effectively raises plasma growth hormone levels within 30-45 minutes post-administration, with a half-life of approximately 4.1 hours.
Macimorelin acetate has significant clinical applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2